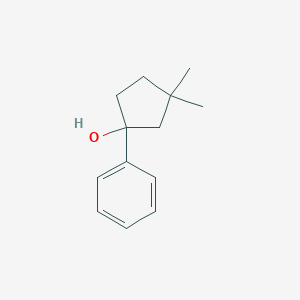![molecular formula C14H13FN2O2 B13199241 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a fluorophenyl group, an oxo group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with the piperidine ring.
Addition of the Oxo and Nitrile Groups: The oxo group can be introduced through oxidation reactions, while the nitrile group can be added via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in polymer science and catalysis.
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the oxo and nitrile groups contribute to its reactivity and stability. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a fluorophenyl group at the para position, which may affect its binding affinity and reactivity.
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and interactions with biological targets.
3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The methyl group introduces steric hindrance, potentially affecting the compound’s conformation and activity.
The uniqueness of this compound lies in its specific substitution pattern, which balances electronic effects and steric factors, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-[1-(3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2 |
InChI Key |
RJFKXKPIGPQHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


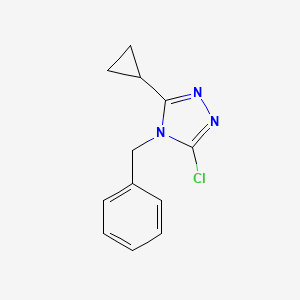
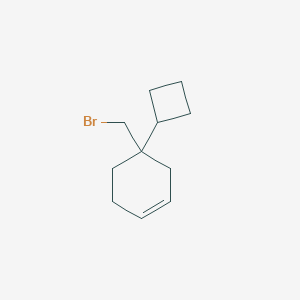
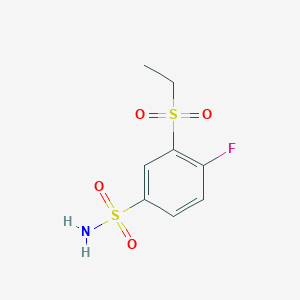
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
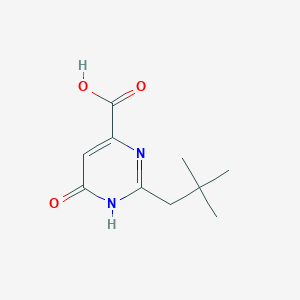

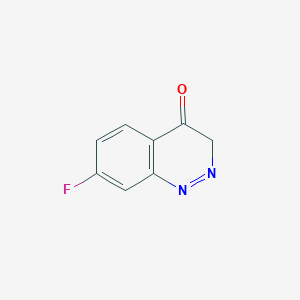
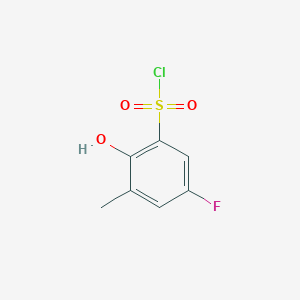


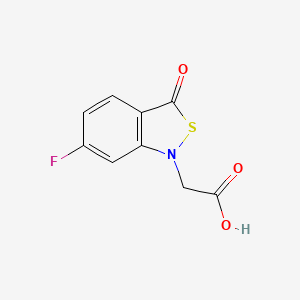
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
